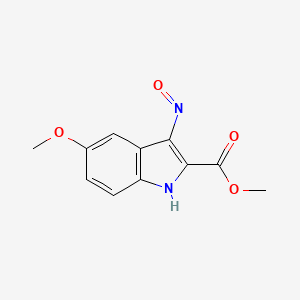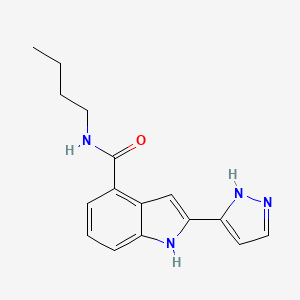
1,1'-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) is a complex organic compound characterized by its unique structure, which includes a decane backbone with dimethyl and cyclohexylbenzene groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) typically involves multiple steps. One common method includes the following steps:
Formation of the Decane Backbone: The decane backbone is synthesized through a series of reactions involving alkanes and alkenes. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the backbone.
Attachment of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions. This step may involve the use of reagents such as methyl iodide or dimethyl sulfate.
Cyclohexylbenzene Addition: The final step involves the attachment of cyclohexylbenzene groups to the decane backbone. This can be achieved through Friedel-Crafts alkylation reactions, using cyclohexylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-efficiency catalysts to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) has several scientific research applications:
Materials Science: This compound is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in organic reactions, it may act as a nucleophile or electrophile, participating in various chemical transformations. In biological systems, its mechanism of action would involve binding to specific receptors or enzymes, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
1,1’-(1,5-Hexadiene-1,6-diyl)bis(benzene): This compound has a similar structure but with a hexadiene backbone instead of a decane backbone.
1,1’-(1,5-Hexadiene-1,6-diyl)bis(4-cyclohexylbenzene): Similar to the target compound but with a different backbone structure.
Uniqueness
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its combination of a decane backbone with dimethyl and cyclohexylbenzene groups makes it particularly valuable in materials science and organic synthesis.
属性
CAS 编号 |
824401-17-4 |
|---|---|
分子式 |
C36H54 |
分子量 |
486.8 g/mol |
IUPAC 名称 |
1-cyclohexyl-4-[6-(4-cyclohexylphenyl)-5,6-dimethyldecan-5-yl]benzene |
InChI |
InChI=1S/C36H54/c1-5-7-27-35(3,33-23-19-31(20-24-33)29-15-11-9-12-16-29)36(4,28-8-6-2)34-25-21-32(22-26-34)30-17-13-10-14-18-30/h19-26,29-30H,5-18,27-28H2,1-4H3 |
InChI 键 |
ZDPUELCZPNMQNZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(C1=CC=C(C=C1)C2CCCCC2)C(C)(CCCC)C3=CC=C(C=C3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



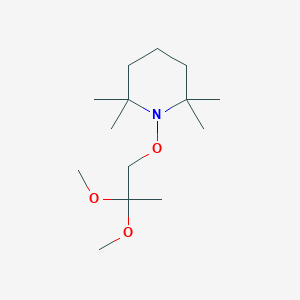
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
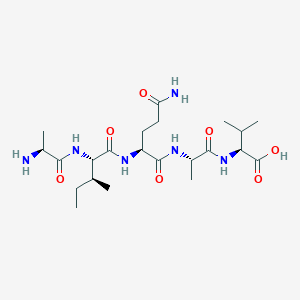

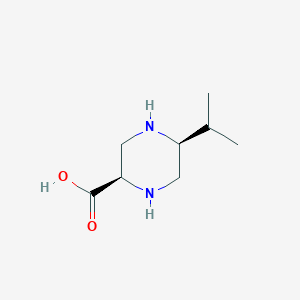
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
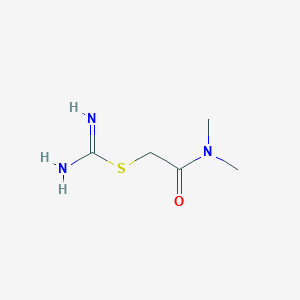
![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
